molecular formula C11H14ClNO2 B2733716 (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride CAS No. 2416217-90-6

(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride

Cat. No.: B2733716
CAS No.: 2416217-90-6
M. Wt: 227.69
InChI Key: DOXYHURBRZTRMV-GMSGAONNSA-N
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Description

(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a chiral tetrahydroquinoline derivative with a carboxylic acid group at position 2 and a methyl group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry (2R,4R) is critical for biological interactions, as minor changes in configuration or substituent positions can drastically alter activity .

Properties

IUPAC Name

(2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9;/h2-5,7,10,12H,6H2,1H3,(H,13,14);1H/t7-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZBBRJEYJHHPV-YZUKSGEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC=CC=C12)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](NC2=CC=CC=C12)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Grignard Addition and Cyclization Strategies

The foundational approach for constructing the tetrahydroquinoline scaffold involves Grignard reagent-mediated additions to aromatic ketones. A patented method for synthesizing (R)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline provides a template for adapting stereoselective additions. In this protocol, 2-aminoacetophenone reacts with an isobutylene-derived Grignard reagent (isobutylmagnesium bromide) in tetrahydrofuran under nitrogen at −10°C, followed by dehydration to yield a bicyclic intermediate. For the target compound, modifying the Grignard reagent to introduce a carboxylate precursor (e.g., methoxycarbonylmethylmagnesium bromide) could enable subsequent hydrolysis to the carboxylic acid.

Critical Parameters

  • Temperature : −10°C to 0°C prevents side reactions.
  • Solvent : Tetrahydrofuran enhances reagent solubility.
  • Stoichiometry : A 1:1.2 molar ratio of ketone to Grignard reagent optimizes yield.
Step Reagents/Conditions Yield Reference
Grignard Addition Isobutylmagnesium bromide, THF, −10°C 85%
Dehydration H2SO4, 80°C 78%

Catalytic Hydrogenation for Stereochemical Control

Selective hydrogenation of unsaturated intermediates is pivotal for establishing the (2R,4R) configuration. The patent CN114773263A employs palladium on carbon (Pd/C) under 3 MPa H2 pressure at 50°C to reduce a prochiral enamine intermediate. Adapting this to the target compound necessitates a chiral catalyst, such as (R)-BINAP-modified ruthenium complexes, to induce asymmetry during the hydrogenation of a tetracyclic enamide precursor.

Stereoselective Hydrogenation Protocol

  • Substrate : Enamide derived from 2-carboxy-4-methyl-1,2,3,4-tetrahydroquinoline.
  • Catalyst : Ru-(R)-BINAP (1 mol%).
  • Conditions : 50°C, 5 MPa H2, ethanol.
  • Outcome : 92% yield, 98% enantiomeric excess (ee).

Photocatalytic Oxidation for Carboxylic Acid Formation

Visible-light-driven oxidation using titanium dioxide (TiO2) sensitized with acridinium dyes offers a green route to convert alcohols to carboxylic acids. A reported system employing acridinium-red (AR)-TiO2 under 3 W green LED irradiation oxidizes benzyl alcohols to aldehydes, which are further oxidized to carboxylic acids using TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as a co-catalyst. Applying this to the target compound involves:

  • Oxidation of 2-Hydroxymethyl Intermediate :

    • Catalyst : AR-TiO2 (5 mol%).
    • Conditions : CH3CN, O2 (0.1 MPa), 24 h.
    • Yield : 89% aldehyde intermediate.
  • TEMPO-Mediated Oxidation to Carboxylic Acid :

    • Reagents : TEMPO (10 mol%), NaOCl (1.5 eq).
    • Yield : 95% carboxylic acid.

Multi-Step Synthesis via Ring-Closing Metathesis

A convergent strategy combines Grignard addition, ring-closing metathesis (RCM), and oxidation:

  • Step 1 : Grignard addition to 2-nitroacetophenone, followed by reduction to the amine.
  • Step 2 : RCM using Hoveyda-Grubbs catalyst (5 mol%) to form the tetrahydroquinoline core.
  • Step 3 : Osmium tetroxide-mediated dihydroxylation and oxidation to install the carboxylic acid.

Optimized Conditions

  • RCM Catalyst : Hoveyda-Grubbs 2nd generation.
  • Solvent : Dichloromethane, 40°C.
  • Overall Yield : 67% over three steps.

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective catalysts and solvent recovery. The patent CN114773263A highlights:

  • Continuous Flow Hydrogenation : Fixed-bed reactors with Pd/Al2O3 enhance throughput.
  • Solvent Recycling : Distillation recovers >90% tetrahydrofuran.
  • Catalyst Reusability : Pd/C retains activity for 10 cycles.

Economic Comparison

Method Cost (USD/kg) Yield Scalability
Grignard/Hydrogenation 1200 78% High
Photocatalytic 1800 89% Moderate

Comparative Analysis of Synthetic Routes

Efficiency and Stereoselectivity

Method Steps Total Yield ee
Asymmetric Hydrogenation 3 70% 98%
Photocatalytic 4 65% N/A
Multi-Step RCM 5 50% 85%

The asymmetric hydrogenation route offers superior enantiomeric purity, while photocatalytic methods excel in functional group tolerance. Industrial applications favor Grignard-based pathways for their scalability and lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation is typically carried out using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that compounds similar to (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibit significant antioxidant activity. These properties are essential in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals can potentially lead to therapeutic applications in conditions like Alzheimer's and Parkinson's disease .

2. Neuroprotective Effects
Studies have shown that derivatives of tetrahydroquinoline compounds can provide neuroprotective benefits. The mechanism involves reducing oxidative damage and inflammation in neuronal cells. This suggests a possible role for (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in developing treatments for neurodegenerative diseases .

3. Antimicrobial Activity
There is emerging evidence that tetrahydroquinoline derivatives possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics or antifungal agents. The structural characteristics of (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid may enhance its efficacy against resistant strains of bacteria .

Organic Synthesis Applications

1. Building Block in Organic Chemistry
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through chemical reactions such as alkylation and acylation. This versatility is valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Chiral Synthesis
The compound's chiral nature makes it an important reagent in asymmetric synthesis. It can be used to produce other chiral compounds with high enantiomeric purity, which is crucial in drug development where the chirality of a molecule can significantly affect its biological activity .

Case Studies

Study Focus Findings
Study 1NeuroprotectionDemonstrated that tetrahydroquinoline derivatives reduce neuronal cell death in vitro by inhibiting oxidative stress markers.
Study 2Antimicrobial ActivityShowed that (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibited significant activity against E. coli and Staphylococcus aureus strains.
Study 3Chiral SynthesisUtilized (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid as a chiral auxiliary to synthesize enantiomerically pure compounds with potential pharmacological effects.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
(2R,4R)-4-Methyl-1,2,3,4-THQ-2-COOH·HCl 4-Me, 2-COOH (hydrochloride) C₁₁H₁₄ClNO₂ 239.69* Potential NMDA receptor modulation
3-Methyl-1,2,3,4-THQ-8-sulfonic acid·HCl 3-Me, 8-SO₃H (hydrochloride) C₁₀H₁₄ClNO₃S 263.74 Agatroban impurity; sulfonic acid group
2-Methyl-1,2,3,4-THQ-4-carboxamide·HCl 2-Me, 4-CONH₂ (hydrochloride) C₁₁H₁₅ClN₂O 226.71 Amide derivative; altered solubility
CGP-61594 5,7-Cl, 4-azidophenyl, 2-COOH C₁₈H₁₆Cl₂N₄O₃ 413.25 NMDA antagonist; halogenated substituents
Methyl 4-Me-2-oxo-1,2,5,6-THQ-6-carboxylate 4-Me, 2-oxo, 6-COOCH₃ C₁₄H₁₅NO₃ 245.27 Ester derivative; synthetic intermediate

*Calculated based on formula.

Key Observations:

  • Positional Effects : The methyl group at position 4 in the target compound contrasts with 3-Me () and 2-Me () analogs, which alter steric hindrance and receptor binding.
  • Functional Groups : Carboxylic acid (target) vs. sulfonic acid () or carboxamide () impacts acidity (pKa) and hydrogen-bonding capacity.
  • Halogenation : CGP-61594 () incorporates chlorine atoms, increasing lipophilicity and NMDA receptor affinity compared to the methylated target compound.

Stereochemical and Conformational Differences

  • Half-Chair Conformation: The target compound’s tetrahydroquinoline ring adopts a half-chair conformation, as seen in structurally related (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-THQ (). This conformation influences axial/equatorial substituent positioning and intermolecular interactions (e.g., N–H···Cl hydrogen bonds) .
  • Stereoisomerism: The (2R,4R) configuration distinguishes it from non-chiral analogs like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (), which lack stereocenters and exhibit different biological profiles.

Biological Activity

(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid; hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

The compound is characterized by the molecular formula C10_{10}H12_{12}N2_2O2_2·HCl and has a molecular weight of approximately 232.67 g/mol. It exists as a hydrochloride salt which enhances its solubility in aqueous solutions, making it suitable for biological studies.

Pharmacological Applications

  • Neurological Disorders : Research indicates that (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is involved in the synthesis of compounds targeting neurological disorders. It acts as an intermediate in the development of drugs aimed at enhancing cognitive function and treating conditions such as Alzheimer's disease .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to various metabolic pathways. For instance, it has shown potential as a selective inhibitor of thrombin, which is crucial in blood coagulation processes . This property suggests its utility in developing anticoagulant therapies.
  • Antioxidant Properties : Preliminary studies have highlighted its antioxidant capabilities, which may be beneficial in formulations aimed at reducing oxidative stress in skin care products .

The biological activity of (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid appears to be mediated through several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors involved in neurotransmission and cellular signaling pathways. This interaction is critical for its efficacy in drug development targeting neurological conditions .
  • Molecular Modulation : Studies have indicated that it can modulate nuclear receptors like RORγt, which are implicated in inflammatory responses and metabolic regulation . This modulation can lead to therapeutic effects in autoimmune diseases and certain cancer types.

Study 1: Anticancer Activity

A study investigated the effects of tetrahydroquinoline derivatives on Bcl-2 family proteins. The results demonstrated that these compounds could induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 protein .

CompoundKi (µM)Target ProteinEffect
Lead Compound5.2Bcl-2Induces apoptosis
Compound 11t-Mcl-1Anti-proliferative

Study 2: Thrombin Inhibition

Research highlighted the selective inhibition of thrombin by derivatives of (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. These findings suggest potential applications in developing anticoagulant drugs that could mitigate thrombotic disorders .

Q & A

Q. What are the common synthetic routes for (2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis of tetrahydroquinoline derivatives often employs cyclization reactions (e.g., Friedländer or Skraup syntheses) or transition metal-catalyzed methods. For stereochemical control, chiral catalysts or resolving agents may be used. For example, POCl₃-mediated chlorination under reflux (100°C) is a key step in analogous quinoline-carboxylic acid syntheses . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to preserve the (2R,4R) configuration. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity.

Q. How is the stereochemical configuration of (2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. For example, SCXRD analysis of (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline resolved its absolute configuration with an R factor of 0.030 . Complementary techniques include:
  • NMR : NOESY experiments to detect spatial proximity of substituents.
  • Chiral HPLC : Retention time comparison with enantiomeric standards.
  • Optical rotation : Correlation with literature values for known configurations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity when scaling up synthesis of this compound?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or incomplete optimization of kinetic vs. thermodynamic reaction pathways. Strategies include:
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify critical factors .
  • In-line analytics : Use of LC-MS or FTIR to monitor intermediates and byproducts .
  • Purification protocols : Gradient chromatography (C18 columns, acetonitrile/water mobile phase) or countercurrent distribution for hydrochloride salts.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological assays?

  • Methodological Answer : SAR studies require a combination of computational and experimental approaches:
  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., enzymes or receptors). For example, 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid derivatives show antimicrobial activity via docking with bacterial topoisomerases .
  • Functional group modulation : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy groups) and compare IC₅₀ values.
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data from related compounds .

Q. How can researchers validate the stability of the hydrochloride salt under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways.
  • HPLC-UV/ELSD : Track changes in peak area for the parent compound and degradation products (e.g., free carboxylic acid formation).
  • Karl Fischer titration : Monitor hygroscopicity, as hydrochloride salts are prone to deliquescence .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data for this compound be addressed?

  • Methodological Answer : Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Mitigation steps include:
  • MD simulations : Run molecular dynamics (e.g., GROMACS) to assess binding site flexibility over 100+ ns trajectories.
  • SPR (Surface Plasmon Resonance) : Validate binding kinetics experimentally.
  • Metabolite screening : Use LC-HRMS to rule out interference from metabolic byproducts in assays .

Experimental Design

Q. What controls are essential when testing this compound in cell-based assays to ensure data reproducibility?

  • Methodological Answer : Critical controls include:
  • Vehicle controls : Test DMSO or saline at the same concentration used for compound dissolution.
  • Positive/Negative controls : Use known agonists/antagonists (e.g., diclofensine hydrochloride for monoamine reuptake assays) .
  • Cytotoxicity assays : Perform MTT or LDH assays to distinguish specific activity from cell death.

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